molecular formula C19H19N3O2 B2419053 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea CAS No. 2034343-45-6

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea

Cat. No.: B2419053
CAS No.: 2034343-45-6
M. Wt: 321.38
InChI Key: KCFJTPQPGAGQRV-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan-2-ylpyridine intermediate: This step involves the reaction of furan-2-carbaldehyde with 4-bromopyridine in the presence of a base such as potassium carbonate and a palladium catalyst to form 2-(furan-2-yl)pyridine.

    Alkylation: The intermediate 2-(furan-2-yl)pyridine is then alkylated with benzyl chloride in the presence of a base such as sodium hydride to form 1-((2-(furan-2-yl)pyridin-4-yl)methyl)benzene.

    Urea formation: The final step involves the reaction of 1-((2-(furan-2-yl)pyridin-4-yl)methyl)benzene with phenethylamine and phosgene to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The phenethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated phenethyl derivatives.

Scientific Research Applications

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea: Similar structure but lacks the phenethyl group.

    1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-benzylurea: Similar structure but has a benzyl group instead of a phenethyl group.

Uniqueness

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea is unique due to the presence of the phenethyl group, which can enhance its binding affinity to certain molecular targets and improve its biological activity

Properties

IUPAC Name

1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(21-11-8-15-5-2-1-3-6-15)22-14-16-9-10-20-17(13-16)18-7-4-12-24-18/h1-7,9-10,12-13H,8,11,14H2,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFJTPQPGAGQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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